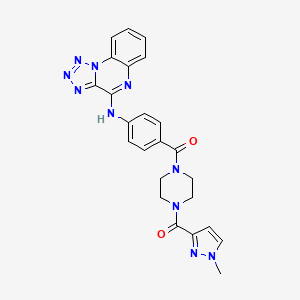
Trityl-PEG8-azide
概要
説明
Trityl-PEG8-azide is a polyethylene glycol (PEG)-based compound that contains an azide group and a trityl-protected group. The azide group enables click chemistry, while the trityl group can be removed under acidic conditions or hydrogenolysis. The hydrophilic PEG spacer increases solubility in aqueous media .
作用機序
Target of Action
Trityl-PEG8-azide is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
This compound contains an azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction is a type of click chemistry, a term used to describe reactions that are high yielding, wide in scope, and easy to perform . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By using this compound to create PROTACs, specific proteins can be targeted for degradation, altering the levels of these proteins within the cell .
Pharmacokinetics
It is known that the compound is a peg derivative, which generally increases solubility in aqueous media This could potentially enhance its bioavailability
Result of Action
The result of this compound’s action is the selective degradation of target proteins within the cell . By altering the levels of specific proteins, cellular processes can be modulated, potentially leading to therapeutic effects.
Action Environment
Environmental factors that could influence the action of this compound include pH and temperature, as these can affect the stability of the compound and the efficiency of the click chemistry reactions it undergoes . Additionally, the presence of copper ions is necessary for the copper-catalyzed azide-alkyne cycloaddition reaction
生化学分析
Biochemical Properties
Trityl-PEG8-azide interacts with various biomolecules through a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Cellular Effects
As a component of PROTACs, it plays a role in the selective degradation of target proteins within cells .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a linker in PROTACs . It enables the formation of these molecules, which bind to an E3 ubiquitin ligase and a target protein, leading to the degradation of the target protein .
準備方法
Synthetic Routes and Reaction Conditions
Trityl-PEG8-azide is synthesized through a series of chemical reactions involving the attachment of the trityl and azide groups to the PEG chain. The trityl group is typically introduced using trityl chloride in the presence of a base, while the azide group is introduced using sodium azide or similar azide sources .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and purification systems to achieve consistent product quality .
化学反応の分析
Types of Reactions
Trityl-PEG8-azide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with alkyne-containing molecules in the presence of a copper catalyst (CuAAC) or through strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO or BCN groups
Deprotection Reactions: The trityl group can be removed under acidic conditions or hydrogenolysis
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires a copper catalyst and an alkyne-containing molecule.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Involves DBCO or BCN groups without the need for a catalyst
Major Products Formed
Triazole Derivatives: Formed through click chemistry reactions.
Deprotected PEG Derivatives: Resulting from the removal of the trityl group
科学的研究の応用
Trityl-PEG8-azide has a wide range of applications in scientific research, including:
類似化合物との比較
Similar Compounds
Trityl-PEG7-azide: Similar structure with one less PEG unit.
Trityl-PEG6-azide: Similar structure with two fewer PEG units
Uniqueness
Trityl-PEG8-azide’s unique combination of a trityl-protected group and an azide group, along with its longer PEG spacer, provides enhanced solubility and versatility in various chemical and biological applications compared to its shorter counterparts .
特性
IUPAC Name |
[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy-diphenylmethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H47N3O8/c36-38-37-16-17-39-18-19-40-20-21-41-22-23-42-24-25-43-26-27-44-28-29-45-30-31-46-35(32-10-4-1-5-11-32,33-12-6-2-7-13-33)34-14-8-3-9-15-34/h1-15H,16-31H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEFSMLZCBKWDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H47N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![28-cyclohexyl-22-methoxy-10,16-dimethyl-9,9-dioxo-13-oxa-9λ6-thia-1,8,10,16-tetrazapentacyclo[16.8.1.12,6.13,26.020,25]nonacosa-2,4,6(29),18,20(25),21,23,26(28)-octaene-7,17-dione](/img/structure/B611405.png)












